Isoboonein
Description
Structure
3D Structure
Properties
IUPAC Name |
(4aR,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-5-7-4-12-9(11)3-6(7)2-8(5)10/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDXVBIWZBJGSX-XUTVFYLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1COC(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447591 | |
| Record name | isoboonein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99946-04-0 | |
| Record name | isoboonein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis of Isoboonein
Key Strategies in the Total Synthesis of (+)-Isoboonein
An enantioselective total synthesis of (+)-Isoboonein has been accomplished, showcasing a strategic approach to constructing its complex framework. jst.go.jp A key strategy in this synthesis was the utilization of a diastereoselective Diels-Alder reaction. jst.go.jp This powerful cycloaddition reaction allows for the efficient and stereocontrolled formation of the core bicyclic ring system of the molecule from simpler starting materials. The choice of chiral auxiliaries or catalysts is crucial in such syntheses to ensure the desired enantiomer is produced.
Overview of the Synthetic Pathway
The synthesis commenced with the diastereoselective Diels-Alder reaction between cyclopentadiene (B3395910) and dimenthyl fumarate (B1241708) to produce (-)-dimenthyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. jst.go.jp This intermediate, possessing the correct stereochemistry, was then subjected to a series of chemical transformations to elaborate the iridoid lactone skeleton of (+)-Isoboonein. jst.go.jp These steps likely involved functional group manipulations, ring-opening, and subsequent lactonization to furnish the final natural product.
Challenges and Innovations in the Synthesis
A significant challenge in the synthesis of complex natural products like Isoboonein is the control of stereochemistry at multiple chiral centers. The reported enantioselective synthesis successfully addressed this challenge through the strategic use of a diastereoselective Diels-Alder reaction. jst.go.jp This approach represents an innovative application of well-established chemical principles to the efficient construction of a complex natural product.
Advanced Synthetic Strategies for Isoboonein
Formal Syntheses Approaches
Formal syntheses of isoboonein involve the preparation of a known intermediate that has previously been converted to the target molecule, thereby establishing a synthetic link without completing the entire sequence to the final product.
A general strategy for the formal synthesis of (±)-isoboonein, along with other iridoids like (±)-hop ether and (±)-iridomyrmecin, has been developed starting from bicyclo[2.2.1]ketone. wikipedia.org This approach utilizes key intermediates such as cyclopentenoid aldehyde and bicyclo[3.2.1]lactone. wikipedia.org A formal synthesis of (±)-isoboonein was achieved by converting a known ketone, bicyclo[2.2.1]ketone (9), into an intermediate compound (21) via a four-step route, which was then transformed into (±)-isoboonein through a known two-step procedure. wikipedia.org
Stereoselective De Novo Approaches to the Cyclopenta[c]pyranone Scaffold
The cyclopenta[c]pyranone scaffold is a critical structural motif in iridoids, including this compound. Stereoselective de novo approaches focus on building this core structure from simpler, readily available starting materials with precise control over the stereochemistry. A conceptually novel strategy has been demonstrated for the stereoselective synthesis of this scaffold, enabling the formal syntheses of this compound, iridomyrmecin (B1195519), and isoiridomyrmecin (B1205417) from inexpensive, commercially available precursors. fishersci.fiereztech.comuni.luuni.lunih.gov
Intramolecular Pauson-Khand Reaction (IPKR) as a Key Step
The intramolecular Pauson-Khand reaction (IPKR) has emerged as a pivotal transformation in the stereoselective construction of the cyclopenta[c]pyranone scaffold. IPKR is a [2+2+1] cycloaddition where an alkyne, an alkene, and carbon monoxide unite to form an α,β-cyclopentenone in the presence of a metal-carbonyl catalyst. fishersci.be This reaction is particularly powerful for synthesizing natural products containing fused five-membered rings, and its intramolecular variant is favored due to improved selectivity compared to intermolecular versions. fishersci.bedrugs.com
The mechanism of the Pauson-Khand reaction typically involves the formation of a dicobalt hexacarbonyl acetylene (B1199291) complex. This is followed by the binding of an alkene to form a metallacyclopentene complex, migratory insertion of carbon monoxide, and subsequent reductive elimination to yield the cyclopentenone product. fishersci.be The efficiency and viability of intramolecular Pauson-Khand reactions are significantly influenced by the tether length between the reacting units, with substrates designed to form a five-membered ring proving most effective. drugs.com Additives, such as N-methylmorpholine oxide (NMO), can enhance reaction rates by facilitating the oxidation of carbon monoxide. drugs.com A notable advancement involves an efficient racemic route utilizing IPKR as the key step for the stereoselective assembly of the cyclopenta[c]pyranone core. ereztech.com
Utilization of Norrish Photolytic Cleavage and Baeyer-Villiger Lactonization
Another significant approach to the formal synthesis of (±)-isoboonein involves the strategic application of Norrish photolytic cleavage and Baeyer-Villiger lactonization. This straightforward methodology commences with a bicyclo[2.2.1]ketone (9). wikipedia.org
The synthetic sequence involves Norrish type 1 photolytic cleavage and Baeyer-Villiger ring-expanded lactonization of bicyclo[2.2.1]ketone (9) to generate crucial intermediates, specifically aldehyde (10) and lactone (11). wikipedia.org For the synthesis of (±)-isoboonein, lactone (11) was selected as a starting point. The Baeyer-Villiger ring expansion of ketone (9) exhibited good regioselectivity, influenced by the presence of a neighboring benzyl (B1604629) group's oxygen atom, leading predominantly to lactone (11). wikipedia.org Subsequent transformations of lactone (11) included reduction with lithium aluminum hydride to yield a diol (19), followed by Jones oxidation to a keto acid. This keto acid was then subjected to hydrogenation with hydrogen and 10% palladium on activated carbon to afford compound (21), which was ultimately converted to (±)-isoboonein through a known two-step procedure. wikipedia.org
Enantioselective Total Syntheses of this compound
Enantioselective total syntheses aim to produce a single enantiomer of a chiral compound, which is crucial for pharmaceutical applications and understanding biological activity.
Accomplishment of (+)-Isoboonein Enantioselective Total Synthesis
The enantioselective total synthesis of (+)-isoboonein has been successfully achieved. This synthesis commenced from (-)-dimenthyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. nih.gov This chiral starting material was itself obtained through a diastereoselective Diels-Alder reaction between dimenthyl fumarate (B1241708) and cyclopentadiene (B3395910), highlighting the importance of early-stage stereocontrol in the synthetic route. nih.gov
Methodological Advancements in this compound Synthesis
Methodological advancements in this compound synthesis primarily revolve around the development of efficient and stereoselective routes to its core cyclopenta[c]pyranone scaffold. The introduction of the intramolecular Pauson-Khand reaction (IPKR) as a key step in de novo approaches represents a significant breakthrough, offering a general and efficient pathway for the stereoselective construction of this bicyclic system from readily available starting materials. ereztech.com Similarly, the strategic combination of Norrish photolytic cleavage and Baeyer-Villiger lactonization provides a robust and regioselective method for accessing critical intermediates. wikipedia.org The successful enantioselective total synthesis of (+)-isoboonein, originating from a diastereoselective Diels-Alder adduct, underscores the progress in controlling absolute stereochemistry throughout complex synthetic sequences. nih.gov These advancements collectively contribute to a more comprehensive understanding and improved accessibility of this compound and related iridoid natural products.
Development of Efficient Racemic Routes
Efficient racemic routes to this compound and related iridoid natural products have been successfully developed, primarily leveraging the intramolecular Pauson-Khand reaction (IPKR) as a cornerstone step. This reaction is a [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone ring. nih.govnih.govlibretexts.orgnih.govdokumen.pubnih.gov
The general strategy for the racemic synthesis of this compound and other iridolactones, such as (±)-boschnialactone, (±)-iridomyrmecin, and (±)-patriscabrol, involves the construction of the core iridoid framework via a diastereoselective IPKR. This approach is particularly advantageous as it can utilize readily available and inexpensive starting materials, contributing to the efficiency of the synthetic pathway. nih.gov
The mechanism of the Pauson-Khand reaction, while extensively studied, is generally understood to involve a dicobalt hexacarbonyl acetylene complex. This complex then coordinates with an alkene, followed by migratory insertion of carbon monoxide and subsequent reductive elimination to yield the cyclopentenone product. nih.govnih.govlibretexts.orgdokumen.pub The intramolecular variant of this reaction is favored in total synthesis due to its enhanced selectivity compared to its intermolecular counterpart, facilitating the formation of fused bicyclic systems characteristic of iridoids. nih.govnih.gov
Stereocontrolled Introduction of Functional Groups
The synthesis of this compound demands not only the efficient construction of its core but also precise control over its stereochemistry, given its multiple stereogenic centers. The intramolecular Pauson-Khand reaction plays a crucial role in achieving this stereocontrol. The synthetic strategy incorporates a diastereoselective IPKR to establish the fundamental iridoid framework with a defined relative stereochemistry.
Following the initial IPKR, a series of "strategic synthetic manipulations" are employed to introduce diverse oxy-functionalization patterns and establish 3-5 contiguous stereogenic centers in a highly stereocontrolled manner. This sequential approach allows for the precise placement of hydroxyl groups and other functionalities, which are critical for the biological activity and structural integrity of this compound. The inherent regioselectivity and stereoselectivity of the Pauson-Khand transformation contribute significantly to this control, with the most sterically hindered substituent of the alkyne typically directing its position in the resulting enone system. libretexts.org
Furthermore, the development of enantioselective variants of the Pauson-Khand reaction, often involving the use of appropriate chiral ligands or auxiliaries, can enable the synthesis of specific enantiomers of this compound, although the provided information primarily discusses the racemic and diastereoselective aspects for this compound itself. nih.gov This multi-step, stereocontrolled approach underscores the advanced nature of this compound's synthetic chemistry, allowing for the access of this complex natural product with the desired stereochemical fidelity.
Detailed Research Findings
While the literature describes the synthetic strategies as "efficient" and "highly stereocontrolled," specific numerical data such as reaction yields for individual steps in the total synthesis of this compound were not consistently available in a tabular format within the scope of this research. The general approach relies on the described Pauson-Khand reaction and subsequent transformations to achieve the desired products.
| Synthetic Step | Key Reaction | Outcome |
| Core Framework Construction | Intramolecular Pauson-Khand Reaction (IPKR) | Formation of cyclopenta[c]pyranone scaffold with diastereocontrol. |
| Functionalization | Strategic Synthetic Manipulations | Introduction of diverse oxy-functionalization patterns and establishment of 3-5 contiguous stereogenic centers in a highly stereocontrolled manner. |
Biological Activity Profiling of Isoboonein
Antimicrobial Efficacy Studies
Isoboonein has demonstrated notable antimicrobial efficacy, particularly against various bacterial strains. Its activity has been evaluated through studies determining minimum inhibitory concentration (MIC) values against both Gram-negative and Gram-positive bacteria. scribd.com
Antibacterial Activity of this compound
This compound exhibits significant antibacterial activity. scribd.comguidetopharmacology.orguni.lu Detailed studies have provided insights into its inhibitory effects on key bacterial pathogens. scribd.com
Research has shown this compound's activity against Gram-negative bacteria, including Escherichia coli. Specifically, in studies evaluating its antibacterial potential, this compound demonstrated an inhibitory effect against E. coli imp with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. scribd.com Furthermore, some non-glycosidic iridoids, a class to which this compound belongs, have been noted to exhibit antibacterial activity against E. coli comparable to that of chloramphenicol (B1208). wikipedia.org
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli imp | Negative | 16 | scribd.com |
This compound has also shown considerable activity against Gram-positive bacterial strains. Its MIC values have been determined for several important pathogens. Against Bacillus subtilis, this compound exhibited an MIC of 2 µg/mL. scribd.com For Staphylococcus aureus, including both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains, the MIC was found to be 4 µg/mL. scribd.com Additionally, this compound demonstrated activity against vancomycin-resistant Enterococcus faecium (VREF) with an MIC of 4 µg/mL. scribd.com
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus (MSSA) | Positive | 4 | scribd.com |
| Staphylococcus aureus (MRSA) | Positive | 4 | scribd.com |
| Bacillus subtilis | Positive | 2 | scribd.com |
| Enterococcus faecium (VREF) | Positive | 4 | scribd.com |
Antifungal Activity of this compound (e.g., Candida albicans)
While iridoids, as a class of compounds, are known to possess antifungal activities, specific detailed research findings regarding this compound's direct antifungal activity against Candida albicans with quantified data are limited in the provided search results. Further dedicated studies are required to fully characterize this compound's antifungal profile.
Anti-inflammatory Properties of this compound
Beyond its antimicrobial effects, this compound has also been investigated for its anti-inflammatory potential. Preliminary studies have begun to elucidate its mechanisms of action in modulating inflammatory responses. uni.lu
In Vitro Anti-inflammatory Assessments
The anti-inflammatory properties of this compound were initially explored through in vitro assessments, particularly focusing on its ability to inhibit nitric oxide (NO) production. uni.lu In a study utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound (identified as compound 7 in that research) demonstrated significant inhibitory activity against NO production. uni.lu The inhibitory concentration 50% (IC50) for this compound was determined to be 86.27 ± 3.45 µg/mL. uni.lu This activity was observed without obvious cytotoxicity to the cells, indicating a favorable preliminary safety profile in this in vitro context. uni.lu For comparison, the positive control, indomethacin, showed an IC50 of 46.71 ± 3.14 µg/mL in the same assay. These findings suggest that this compound possesses significant anti-inflammatory effects by inhibiting LPS-stimulated NO production.
| Assay | Cell Line | Stimulant | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| Nitric Oxide (NO) Production Inhibition | RAW264.7 macrophages | Lipopolysaccharide (LPS) | 86.27 ± 3.45 | uni.lu |
| Nitric Oxide (NO) Production Inhibition (Positive Control) | RAW264.7 macrophages | Lipopolysaccharide (LPS) | 46.71 ± 3.14 (Indomethacin) |
Inhibition of Nitric Oxide (NO) Production
This compound has been investigated for its capacity to inhibit nitric oxide (NO) production, a key mediator in inflammatory processes. This inhibitory effect is particularly relevant in the context of modulating immune responses and mitigating inflammation.
Studies in LPS-Stimulated Murine Macrophages (RAW 264.7 cells)
Studies have demonstrated that this compound (identified as compound 7 in some research) exhibits inhibitory activities against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages nih.govresearchgate.netresearchgate.net. In these experiments, RAW 264.7 cells are commonly used as a model for studying macrophage-mediated inflammatory responses, where LPS stimulation leads to a significant increase in NO production phcogrev.combrieflands.commdpi.commdpi.comresearchgate.net. This compound was found to inhibit NO production with an IC₅₀ value of 86.27 ± 3.45 µg/mL nih.govresearchgate.net. Importantly, during these evaluations, this compound, along with other tested compounds, exhibited no obvious cytotoxicity when compared to the control group in RAW 264.7 cells nih.govresearchgate.net.
Comparison with Reference Anti-inflammatory Agents (e.g., Indomethacin)
When compared to reference anti-inflammatory agents, this compound's inhibitory activity against NO production in LPS-stimulated RAW 264.7 cells provides a basis for its potential. This compound (compound 7) showed an IC₅₀ value of 86.27 ± 3.45 µg/mL in inhibiting NO production, while the positive control, Indomethacin, exhibited an IC₅₀ of 46.71 ± 3.14 µg/mL researchgate.net. This comparison positions this compound as an agent with documented anti-inflammatory effects against LPS-stimulated NO production. For context, another compound, syringaresinol (B1662434) (compound 10), demonstrated a more potent IC₅₀ value of 9.18 ± 1.90 µg/mL compared to Indomethacin in the same assay researchgate.net.
Table 1: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Compound | IC₅₀ (µg/mL) ± SD | p-value (vs. Indomethacin) |
| This compound | 86.27 ± 3.45 | < 0.001 researchgate.net |
| Indomethacin | 46.71 ± 3.14 | N/A |
| Syringaresinol | 9.18 ± 1.90 | < 0.001 researchgate.net |
Contextualization within Cancer Research (General Iridoid Activity)
Iridoids, as a broad class of monoterpenoids, have been extensively investigated for their potential in cancer research, exhibiting a wide array of activities against various cancer cell lines. While specific, detailed data on this compound's direct cytotoxicity against cancer cell lines is not extensively reported in the provided snippets, the general activities of iridoids offer important context.
Evaluation in Cancer Cell Lines (not specific to this compound in snippets)
Iridoids are known to possess antitumor effects against a variety of cancer cell lines. Numerous studies have evaluated iridoids for their anticancer activity towards various cancer cells, including gastric cancer (SGC-7901, MKN-45), lung cancer (NCI-H1975, A549), pancreatic cells (BXPC-3), colon cancer (HT-29, COLO-320), breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG-2, BEL-7402), rectum/colon cancer, osteosarcoma (MG-63), and leukemia (K562). For instance, certain iridoids have displayed potent anticancer effects with IC₅₀ values in the microgram per milliliter range against gastric, lung, pancreatic, and colon cancer cell lines. Other iridoids have shown cytotoxic effects with IC₅₀ values ranging from 0.04 to 4.85 µg/mL against breast, ovarian, liver, and colon cancer cell lines. Iridoid glycosides, in general, are reported to inhibit cancer growth by inducing cell cycle arrest or by regulating apoptosis-related signaling pathways. They can also suppress the expression and activity of matrix metalloproteinases (MMPs), thereby reducing cancer cell migration and invasiveness.
Cytotoxicity Assessments in Relevant Cell Models
Other Investigated Biological Activities in Iridoid Research Context
Beyond its anti-inflammatory properties and the general anticancer research context, iridoids, including this compound, are part of a class of compounds with a wide spectrum of investigated biological activities. These include neuroprotective, hepatoprotective, hypoglycemic, hypolipidemic, antioxidant, anti-atherogenic, antidiabetic, antihypertensive, cardioprotective, antimicrobial, anti-bacterial, anti-spasmodic, choleretic, purgative, molluscicidal, immunomodulatory, and antiviral effects. Some iridoids have also been noted for their anti-obesity, genoprotection, anti-aging, and anti-depression properties. For instance, iridoids have demonstrated anti-trypanosomal and anti-leishmanial activities. The broad range of biological effects attributed to iridoids underscores their significance in pharmaceutical chemistry research.
Antioxidative Effects
While iridoids, the class of compounds to which this compound belongs, are generally recognized for their antioxidative properties, detailed research findings specifically on the direct antioxidative effects of isolated this compound are not extensively documented in the provided literature. core.ac.uknih.gov Extracts from plants containing this compound, such as Cymbaria mongolica, have demonstrated antioxidant activity. nih.gov However, direct quantitative data, such as IC50 values for radical scavenging assays, attributed solely to this compound's antioxidative capacity, were not found in the reviewed studies.
Hepatoprotective Effects
Iridoids, including this compound, are broadly associated with liver-protecting effects. frontiersin.orgnih.gov Alstonia scholaris, a plant where this compound is found, has been reported to possess hepatoprotective activity. ajptr.com Nevertheless, specific direct research studies providing quantitative data on the hepatoprotective effects of isolated this compound were not identified in the current search. The evidence for this activity primarily stems from its classification as an iridoid and its presence in botanicals known for such properties.
Neuroprotective Effects
The class of iridoids, encompassing this compound, is generally indicated to have neuroprotective effects. core.ac.ukfrontiersin.org Despite this general association, specific research findings detailing the direct neuroprotective effects of isolated this compound, including mechanisms of action or quantitative data from in vitro or in vivo models, were not directly available in the reviewed literature.
Immunomodulatory Activities
This compound has demonstrated notable immunomodulatory activities, specifically through its anti-inflammatory effects. Research indicates that this compound effectively inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.govfrontiersin.org This inhibition of NO production is a key indicator of anti-inflammatory potential.
Detailed Research Findings: In in vitro studies using LPS-stimulated RAW264.7 macrophages, this compound significantly inhibited NO production. The inhibitory concentration 50% (IC50) for this compound in this assay was determined to be 86.27 ± 3.45 µg/mL. For comparison, indomethacin, a positive control, showed an IC50 of 46.71 ± 3.14 µg/mL under the same conditions. nih.govfrontiersin.org This suggests that this compound possesses significant anti-inflammatory effects by suppressing NO release in immune cells activated by inflammatory stimuli. nih.govfrontiersin.org
Table 1: Inhibition of Nitric Oxide Production by this compound
| Compound | Cell Line | Stimulus | Measured Parameter | IC50 (µg/mL) | Statistical Significance | Reference |
| This compound | RAW264.7 macrophages | LPS | NO Production | 86.27 ± 3.45 | p < 0.001 | nih.govfrontiersin.org |
| Indomethacin | RAW264.7 macrophages | LPS | NO Production | 46.71 ± 3.14 | (Positive Control) | nih.govfrontiersin.org |
Mechanistic Elucidation of Isoboonein S Biological Actions
Molecular Target Identification and Characterization
The biological actions of small molecules like Isoboonein are fundamentally mediated through their interactions with specific molecular targets within living systems. Investigating these interactions is paramount to understanding their mechanism of action.
Investigating Direct Molecular Interactions
Direct molecular interactions are foundational to the biological effects of any compound, influencing its specificity and potency dsmz.debmrb.io. While comprehensive studies detailing the direct protein or enzyme binding partners of this compound are still an active area of research, its observed anti-inflammatory and antibacterial activities strongly suggest specific interactions with key biological macromolecules or pathways uni.luctdbase.org. The field of molecular interactions, increasingly utilizing advanced computational and experimental techniques, is critical for identifying and characterizing these direct binding events, which can involve various types of non-covalent forces dsmz.deuni.lu.
Enzyme Inhibition Profiling
Enzyme inhibition is a well-established mechanism through which many bioactive compounds exert their effects. This compound has been specifically investigated for its ability to inhibit enzymes involved in inflammatory processes, particularly those in nitric oxide (NO) synthesis pathways. Nitric oxide, a crucial signaling molecule, is produced by nitric oxide synthase (NOS) enzymes, with the inducible nitric oxide synthase (iNOS) isoform being a significant contributor to NO production during inflammation wikipedia.orgfishersci.figuidechem.com.
Research has demonstrated that this compound significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This inhibitory activity indicates its potential to modulate inflammatory responses by reducing the excessive generation of NO, a key pro-inflammatory mediator ctdbase.orgguidetopharmacology.org. The inhibitory concentration 50% (IC50) value for this compound's effect on NO production in this cellular model has been determined, highlighting its potency in this regard. For comparison, Indomethacin, a known nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, also demonstrates NO inhibitory activity ctdbase.orgguidetopharmacology.org.
Table 1: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW264.7 Macrophages
| Compound | IC50 (µg/mL) ± Standard Deviation | Reference |
| This compound | 86.27 ± 3.45 | ctdbase.orgguidetopharmacology.org |
| Indomethacin | 46.71 ± 3.14 | ctdbase.org |
Cellular Pathway Interrogation
Beyond direct molecular interactions, understanding how this compound modulates complex cellular signaling networks provides a broader perspective on its biological actions.
Analysis of Inflammatory Signaling Cascades
Inflammatory responses are tightly regulated by intricate intracellular signaling cascades, prominently including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways wikipedia.orgwikipedia.orgfishersci.atuni.luuni.lu. Activation of these pathways leads to the transcription of genes encoding pro-inflammatory mediators and cytokines, such as iNOS and cyclooxygenase-2 (COX-2) uni.lu.
While this compound exhibits significant anti-inflammatory effects by inhibiting NO production ctdbase.orgguidetopharmacology.org, direct experimental evidence specifically detailing this compound's modulation of the NF-κB or MAPK pathways was not explicitly provided in the available literature. However, the observed reduction in NO, a downstream product often regulated by these cascades, strongly suggests that this compound may influence these or related inflammatory signaling pathways. Other anti-inflammatory natural compounds have been shown to exert their effects by modulating these crucial pathways wikipedia.orguni.luuni.lu.
Studies on Cellular Processes Modulated by this compound
This compound has demonstrated notable antibacterial activity uni.lu. This suggests its interference with vital cellular processes essential for bacterial survival and proliferation. One of the most critical targets for antibacterial agents is the bacterial cell wall. The bacterial cell wall, primarily composed of peptidoglycan (PG), provides structural integrity and protection against osmotic pressure wikipedia.orgwikipedia.orgmdpi.comnih.govfishersci.se. The biosynthesis of peptidoglycan involves a complex series of enzymatic steps, including the assembly of precursors like N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc), and their subsequent polymerization and cross-linking wikipedia.orgwikipedia.orgnih.govfishersci.senih.govscribd.com.
Some non-glycosidic iridoids, including this compound, possess strong antibacterial properties, with activity comparable to that of chloramphenicol (B1208) against Escherichia coli. Although the precise mechanism by which this compound exerts its antibacterial effects, specifically concerning bacterial cell wall synthesis, requires further detailed investigation, its efficacy implies a disruption of fundamental bacterial cellular processes, potentially including the intricate steps of cell wall formation or other vital functions like protein synthesis, similar to other established antibiotics uni.lumdpi.com.
Systems Biology Approaches
To fully unravel the complex mechanistic actions of natural compounds like this compound, systems biology approaches are becoming increasingly indispensable. These approaches, which integrate 'omics' technologies such as transcriptomics (gene expression), proteomics (protein expression and modification), and metabolomics (metabolite profiles), allow for a comprehensive, holistic understanding of how a compound impacts an entire biological system. By analyzing global changes in gene expression, protein networks, and metabolic pathways, systems biology can provide insights into the multi-targeted nature of many natural products and elucidate their intricate interactions within cellular environments. While the general utility of these "omics" technologies for natural product research is recognized as imperative for developing effective treatments, specific detailed findings on this compound derived from such comprehensive systems biology studies were not extensively detailed in the provided literature.
Application of Proteomics in Understanding Protein Interactions and Modifications
Proteomics involves the large-scale study of proteomes, which are the complete sets of proteins expressed in a biological system at a given time mdpi.com. This field is instrumental in investigating various aspects of protein biology, including their expression levels, post-translational modifications (PTMs), subcellular localization, involvement in metabolic pathways, and interactions with other molecules mdpi.com. Mass spectrometry (MS) serves as a cornerstone technology in proteomics, enabling the identification, quantification, and comprehensive characterization of proteins thermofisher.comwikipedia.org.
Chemical proteomics, a specialized branch, employs chemical tools to systematically map drug-target interactions across the entire proteome metaboanalyst.canih.gov. This approach is vital for identifying novel drug candidates and elucidating therapeutic pathways metaboanalyst.ca. Techniques such as Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP) are utilized to assess direct target engagement by measuring ligand-induced changes in protein thermal stability wikipedia.orgbrjac.com.brresearchgate.net. Similarly, affinity selection mass spectrometry (AS-MS) can identify target ligands and characterize their interaction mechanisms with proteins nih.gov.
While extensive experimental proteomic data directly detailing this compound's specific protein interactions or modifications remain limited in current literature, computational approaches have provided predictive insights. A network pharmacology analysis, for instance, predicted potential interactions between this compound and key protein targets associated with cervical cancer, including SRC, EGFR, and ESR1 mdpi.com. Molecular docking studies suggested binding affinities, indicating a plausible role for this compound in modulating these proteins. The predicted docking scores for this compound with these targets are summarized in Table 1.
Table 1: Predicted Molecular Docking Scores of this compound with Key Protein Targets in Cervical Cancer mdpi.com
| Protein Target | PDB ID | Docking Score (kcal/mol) |
| SRC | 2BDF | -5.0954 |
| EGFR | 5Y9T | -4.6228 |
| ESR1 | 4XI3 | -5.2925 |
Note: A more negative docking score generally indicates a stronger predicted binding affinity.
Further experimental proteomic investigations, such as those employing quantitative proteomics to profile protein expression or PTMs, would be essential to validate these predicted interactions and uncover the precise protein modifications or pathways directly modulated by this compound.
Metabolomics for Elucidating Bioactivity-Metabolite Relationships
Metabolomics is a rapidly evolving field focused on the qualitative and quantitative analysis of all metabolites present within a living system metaboanalyst.camdpi.com. Its primary objective is to identify metabolites that correlate with specific biological phenotypes and subsequently to elucidate the underlying mechanisms wikipedia.orgnih.gov. This "omics" discipline is particularly valuable in natural product research for understanding the intricate relationship between the metabolome of a natural product and its observed biological effects metaboanalyst.camdpi.com.
The workflow of metabolomics typically involves the detection of metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, followed by data processing, statistical analysis, and critically, enrichment and pathway analysis to link altered metabolites to biological pathways or disease conditions nih.gov. Computational platforms like MetaboAnalyst facilitate the identification, analysis, and visualization of metabolic pathways by integrating pathway enrichment analysis and pathway topological analysis nih.govbrjac.com.brresearchgate.net. This enables researchers to discern significant metabolic changes in cells or organisms treated with specific compounds nih.gov.
This compound itself has been identified as a constituent (an iridoid) in metabolomics studies aimed at characterizing the chemical profiles of various plants diva-portal.orgwikipedia.org. For instance, it was tentatively identified in Gentiana rhodantha and Patrinia scabra through metabolomics approaches wikipedia.org.
Regarding its biological actions, this compound has demonstrated anti-inflammatory activity by significantly inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells wikipedia.org. The inhibitory concentration 50% (IC50) for this compound in this context was reported as 86.27 ± 3.45 µg/mL wikipedia.org. This anti-inflammatory effect is a key bioactivity of this compound.
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW264.7 Cells wikipedia.org
| Compound | Activity (NO Inhibition) | IC50 (µg/mL) ± SD |
| This compound | Anti-inflammatory | 86.27 ± 3.45 |
| Indomethacin (Positive Control) | Anti-inflammatory | 46.71 ± 3.14 |
While this finding highlights a significant biological effect, detailed metabolomic studies specifically elucidating how this compound modulates the cellular metabolome to achieve this NO inhibition are not extensively documented in the provided search results. Such studies would involve profiling the changes in various metabolites (e.g., amino acids, lipids, carbohydrates, nucleotides) within cells or tissues upon this compound treatment to identify affected metabolic pathways and networks. For example, the metabolism of an Alstonia scholaris alkaloidal extract, which contains this compound, in rats involved hydroxylation and glucuronidation reactions for some of its components nih.govnih.gov, but this does not directly detail this compound's impact on the host's metabolic pathways to exert its bioactivity. Further investigations utilizing untargeted and targeted metabolomics could provide a comprehensive understanding of the bioactivity-metabolite relationships of this compound.
Structure Activity Relationship Sar Studies of Isoboonein
Correlating Structural Features with Biological Activities
The biological efficacy of Isoboonein is intrinsically linked to its molecular structure. Researchers have begun to correlate specific features of its iridoid framework and appended functional groups with its observed antimicrobial and anti-inflammatory activities.
Influence of Iridoid Skeleton Modifications on Antimicrobial Efficacy
The core cyclopentanopyran skeleton of this compound is fundamental to its biological action. This compound is among a group of non-glycosidic iridoids that have demonstrated potent antibacterial properties. nih.gov Studies have reported that its activity against certain bacteria, such as E. coli, is comparable to that of the broad-spectrum antibiotic chloramphenicol (B1208). nih.gov
While the antimicrobial activity of the native this compound skeleton is established, comprehensive SAR studies detailing the systematic modification of this skeleton to enhance or alter its antimicrobial efficacy are not extensively documented in the current literature. The existing research confirms the inherent activity of the unmodified scaffold, which serves as a baseline for future analog development. Further investigation into how alterations, such as ring saturation, expansion, or substitution, impact the minimum inhibitory concentration (MIC) against various pathogens is a necessary next step to fully delineate the SAR.
Stereochemical Considerations in this compound's Biological Profile
Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the interaction of molecules with biological targets. The defined spatial orientation of substituents on the this compound molecule is crucial for its biological activity. The successful stereoselective synthesis of this compound and its related stereoisomers, such as iridomyrmecin (B1195519) and isoiridomyrmecin (B1205417), underscores the importance of controlling these stereocenters. researchgate.net
Despite the chemical emphasis on its specific stereoconfiguration, comparative biological studies between different stereoisomers of this compound are not widely available in the reviewed literature. Such studies would be invaluable for determining the optimal spatial arrangement for antimicrobial and anti-inflammatory activities and for elucidating the precise nature of its binding to molecular targets. The use of advanced techniques like electronic circular dichroism (ECD) calculations to confirm the absolute configuration of related novel iridoids highlights the significance of stereochemistry in the characterization and future biological evaluation of this compound class. nih.gov
Computational Approaches in SAR Analysis
In silico methods have become indispensable tools in modern drug discovery, offering predictive insights into the biological activities and mechanisms of action of natural products like this compound.
In Silico Modeling for Biological Activity Prediction
Computational models are increasingly used to screen natural product libraries and predict their therapeutic potential. This compound has been included in such in silico investigations. For example, it was identified as a chemical constituent in a complex traditional Chinese medicine formula through a strategy that integrated chemical analysis with network pharmacology to predict the active components for treating gout. nih.govresearchgate.net This approach helps to narrow down the compounds in a mixture that are most likely responsible for the observed therapeutic effect. While this demonstrates the utility of in silico tools in identifying this compound as a potentially active agent within a complex mixture, dedicated studies using quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel this compound derivatives based on structural modifications are a future step.
Preclinical and Translational Research Perspectives for Isoboonein
Integration into Drug Discovery Pipelines
The drug discovery pipeline is a multi-stage process encompassing target identification, target validation, lead compound identification, and lead optimization, ultimately aiming to develop new therapeutic agents bioagilytix.comjetir.orgdelta4.ai. Natural products, including compounds like Isoboonein, often serve as valuable starting points in this journey due to their diverse chemical structures and inherent biological activities creative-biostructure.com. This compound, a naturally occurring iridoid, has been identified in plants such as Alstonia scholaris, Cymbaria mongolica, and Neonauclea reticulata nih.govmdpi.commdpi.com. Its reported antibacterial and anti-inflammatory properties position it as a potential candidate for integration into early drug discovery efforts mdpi.commdpi.comresearchgate.net. The initial identification of such bioactive compounds from natural sources is a critical step, often preceding more complex synthetic modifications and evaluations nih.gov.
Hit-to-Lead Optimization Strategies for this compound Analogues
Following the identification of a "hit" compound, the hit-to-lead (H2L) optimization phase aims to refine these initial candidates into more potent, selective, and drug-like "lead" compounds bioagilytix.comupmbiomedicals.comevotec.com. This process involves a series of chemical modifications, structure-activity relationship (SAR) studies, and biological evaluations to enhance therapeutic potential while minimizing potential toxicity bioagilytix.comupmbiomedicals.com. For compounds like this compound, which possess a defined chemical structure (C9H14O3) and a molecular weight of 170.21 g/mol , optimization strategies would likely involve exploring analogues to improve their pharmacological properties nih.gov.
Strategies for hit-to-lead optimization often include:
Chemical Modifications: Iterative changes to the chemical structure of the hit compound to improve potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) bioagilytix.comcreative-biostructure.comupmbiomedicals.comvichemchemie.com.
Structure-Activity Relationship (SAR) Studies: Systematic analysis to understand how structural changes affect biological activity, which is crucial for rational design of improved analogues bioagilytix.comevotec.com.
Computational Techniques: Utilization of virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) models to predict interactions with target proteins and optimize compound properties in silico jetir.orgcreative-biostructure.comvichemchemie.comnih.govmedicilon.com. This can involve generating focused virtual libraries by combining activated fragments with chemical blocks using in silico encoded reactions biosolveit.de.
High-Throughput Screening (HTS): While primarily for hit identification, HTS can also be used in a more focused manner during optimization to screen libraries of analogues creative-biostructure.comupmbiomedicals.com.
The goal for this compound analogues would be to achieve an optimal balance of potency, target selectivity, and favorable pharmacokinetic profiles, thereby increasing the likelihood of successful progression to clinical development upmbiomedicals.comvichemchemie.com.
Identification and Validation of this compound as a Lead Compound
In drug discovery, a "hit" compound is a molecule that shows initial activity at a target of interest, typically identified through high-throughput screening upmbiomedicals.comevotec.com. A "lead" compound, conversely, is a candidate drug whose structure has been chemically optimized and rigorously tested through biological assays upmbiomedicals.com. The identification of lead compounds is a pivotal step, often involving rigorous analysis of potency, selectivity, and preliminary pharmacokinetic and safety profiles bioagilytix.com.
This compound, as a non-glycosidic iridoid, has demonstrated biological activities that position it as a potential hit or even a nascent lead compound mdpi.comnih.gov. Specifically, it has shown antibacterial activity against E. coli and inhibited nitric oxide (NO) production in LPS-induced murine macrophages (RAW 264.7 cells), indicating anti-inflammatory properties mdpi.commdpi.comresearchgate.net. These findings provide an initial validation of its biological relevance.
The validation process for a lead compound typically involves:
Confirmation of Activity: Re-testing hits in replicates and concentration-response profiling to confirm their activity and potency evotec.com.
Selectivity Assays: Assessing the compound's specificity for its intended target over other biological pathways or targets to minimize off-target effects bioagilytix.comupmbiomedicals.com.
Preliminary ADME Properties: Evaluating absorption, distribution, metabolism, and excretion characteristics to understand how the body handles the compound creative-biostructure.comevotec.com.
Structure-Activity Relationship (SAR) Analysis: As mentioned previously, this helps in understanding the molecular elements crucial for activity and guiding further modifications evotec.com.
The documented anti-inflammatory and antibacterial activities of this compound suggest its potential as a lead compound, warranting further in-depth validation studies to confirm its suitability for advanced drug development mdpi.commdpi.comresearchgate.net.
Development of this compound-Based Chemical Probes
Chemical probes are selective small-molecule compounds designed to modulate a particular protein target or pathway in a specific manner thermofisher.kr. They are invaluable research tools in drug discovery and chemical biology, used to investigate the effects of modulating a target, decipher its biological role, and validate new molecular targets for therapeutic indications thermofisher.kreubopen.orgmskcc.org. Unlike drug candidates, chemical probes are primarily developed to understand biological mechanisms rather than for direct therapeutic use, although they can serve as starting points for medicinal chemistry campaigns eubopen.orgnih.gov.
The development of this compound-based chemical probes would involve:
Target Identification: Identifying the specific biological target(s) through which this compound exerts its observed anti-inflammatory or antibacterial effects. While its activity against NO production in macrophages is known, the precise molecular target responsible for this modulation would need to be elucidated mdpi.comresearchgate.net.
Mechanism of Action Studies: Detailed studies to understand how this compound interacts with its target(s) at a molecular level. This could involve biochemical assays, structural biology techniques (e.g., crystallography, cryo-EM), and computational modeling thermofisher.kr.
Probe Design and Synthesis: Designing and synthesizing this compound analogues that possess high selectivity and potency for the identified target. This often includes incorporating features that allow for mechanistic and phenotypic questions to be asked in cell-based or animal studies thermofisher.krmskcc.org.
Validation of Probe Quality: Ensuring the probe meets stringent criteria for selectivity, potency, and known mechanism of action, often accompanied by an inactive negative control compound thermofisher.kreubopen.org.
Given this compound's natural origin and demonstrated bioactivity, developing it into a chemical probe could significantly advance the understanding of the biological pathways it influences, potentially revealing novel therapeutic targets or mechanisms relevant to inflammation or bacterial infections mdpi.commdpi.comresearchgate.net.
Advanced Pharmacological Evaluation Models
Advanced pharmacological evaluation models are crucial for thoroughly characterizing the efficacy and mechanism of action of potential drug candidates. These models extend beyond initial high-throughput screening to provide more nuanced and physiologically relevant data.
In Vitro Efficacy Assessments Beyond Initial Screening
Initial high-throughput screening identifies compounds with desired activity, but further in vitro efficacy assessments are essential to confirm and expand upon these findings ufluidix.com. These advanced assessments aim to:
Confirm Potency and Efficacy: Conduct detailed dose-response experiments to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, establishing the compound's potency in a quantitative manner.
Investigate Mechanism of Action (MoA): Delve into the specific molecular and cellular pathways modulated by this compound. For instance, this compound's inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 cells is a notable in vitro finding mdpi.comresearchgate.net. Further studies could explore the upstream signaling pathways (e.g., NF-κB, MAPK pathways) that lead to NO synthesis and how this compound interferes with them nih.gov.
Evaluate Selectivity: Perform assays against related targets or cell lines to confirm the compound's specificity and identify potential off-target effects.
Assess Efficacy in Complex Cellular Models: Utilize more sophisticated in vitro models, such as co-culture systems, 3D cell cultures, or organ-on-a-chip technologies, which better mimic the in vivo environment ufluidix.com. For example, microfluidic chips can be used to test compounds on live cells under conditions closer to the living body ufluidix.com.
The existing data on this compound's anti-inflammatory activity in RAW 264.7 cells provides a strong foundation for these advanced in vitro investigations, allowing for a deeper understanding of its biological effects mdpi.comresearchgate.net.
Future Considerations for In Vivo Efficacy Assessment
The transition from in vitro to in vivo efficacy assessment is a critical step in preclinical development, providing insights into a compound's behavior within a living organism ufluidix.com. While in vitro studies offer controlled environments, in vivo models are necessary to evaluate efficacy, pharmacokinetics (ADME), and potential systemic effects in a more complex biological context creative-biostructure.comufluidix.com. For this compound, future considerations for in vivo efficacy assessment would include:
Selection of Appropriate Animal Models: Choosing animal models that accurately reflect the human disease conditions targeted by this compound's observed activities (e.g., models of inflammation or bacterial infection) nih.govmdpi.comresearchgate.netresearchgate.netthieme-connect.com.
Pharmacokinetic Profiling: Detailed studies to understand how this compound is absorbed, distributed, metabolized, and excreted in living systems. This is crucial for determining appropriate dosing regimens and predicting human pharmacokinetics creative-biostructure.comvichemchemie.com.
Dose-Response Studies in vivo: Establishing effective doses and therapeutic windows in animal models.
Mechanistic Validation in vivo: Confirming the in vitro observed mechanisms of action within a living system. For instance, if this compound inhibits NO production in vitro, in vivo studies would assess its ability to reduce inflammatory markers in relevant tissues mdpi.comresearchgate.net.
Investigation of Bioavailability: Understanding the extent to which this compound is absorbed and becomes available at the site of action nih.gov. The complex chemical structures of natural products like iridoids can sometimes pose challenges for chemical synthesis and bioavailability nih.gov.
The limited reported in vivo data specifically on this compound highlights the need for comprehensive animal studies to fully assess its therapeutic potential and translate its promising in vitro findings into a broader preclinical understanding mdpi.commdpi.comresearchgate.net.
Future Directions in Therapeutic Development and Research for this compound
The investigation into this compound's therapeutic applications extends beyond its direct use, encompassing strategies to enhance its efficacy, broaden its spectrum of activity, and overcome potential limitations. This involves a multi-faceted approach, including chemical modification, synergistic drug interactions, and advanced screening techniques.
Exploration of Novel this compound Analogues and Derivatives
The structural versatility of iridoids, the class of compounds to which this compound belongs, offers significant opportunities for the synthesis and evaluation of novel analogues and derivatives. This exploration aims to optimize the compound's pharmacological properties, including potency and target specificity. For instance, studies have focused on iridoid derivatives for their potential anti-renal fibrosis activity. In one such investigation, novel isovaleryl iridoids (compounds 1 and 2) isolated from the roots of Patrinia scabra demonstrated significant anti-fibrotic effects in vitro, notably reducing the expression of fibronectin, collagen I, and alpha-smooth muscle actin (α-SMA) in TGF-β1-induced NRK-49f cells. In contrast, other related compounds (3–8), including this compound (compound 8), did not exhibit anti-fibrotic effects at the tested concentrations. This suggests that specific structural modifications, such as the presence of an isovaleryl group at C-10 or C-11, can critically influence the biological activity of iridoid derivatives.
The systematic modification of this compound's core structure, or the introduction of bioisosteres, can lead to compounds with improved therapeutic indices. Strategies such as dimerization and polymerization are also being explored to enhance activity and stability of therapeutic agents. The existence of this compound acetate (B1210297) further exemplifies the potential for creating derivatives with altered properties.
Table 1: Anti-Renal Fibrosis Activity of Iridoid Derivatives from Patrinia scabra
| Compound | Structural Feature | Anti-Fibrotic Activity (in vitro) | Key Observation |
| 1 | Isovaleryl group | High | Dose-dependent reduction of fibronectin, collagen I, α-SMA |
| 2 | Isovaleryl group | High | Dose-dependent reduction of fibronectin, collagen I, α-SMA |
| 3-8 | Lacking isovaleryl group | None | No significant anti-fibrotic effects observed |
| This compound (8) | - | None | Included in the inactive group of compounds |
Potential for Combination Therapies
The integration of this compound into combination therapies represents a promising avenue for enhancing therapeutic outcomes, particularly in the face of complex diseases and the rising challenge of drug resistance. This compound has demonstrated antibacterial activity, with reported efficacy against Escherichia coli comparable to that of chloramphenicol (B1208). This finding suggests its potential utility in combination with existing antimicrobial agents to combat bacterial infections, especially those exhibiting resistance.
High-Throughput Screening of this compound and its Derivatives
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid and automated evaluation of vast chemical libraries for specific biological activities. Applying HTS to this compound and its derivatives can significantly accelerate the identification of novel therapeutic leads. This process typically involves miniaturization, automation, and sophisticated assay readouts to efficiently screen hundreds of thousands to millions of compounds.
HTS campaigns are crucial for identifying "hits" that exhibit desired activity against a biological target or cellular phenotype, serving as starting points for further drug design and optimization. Natural product collections, which include compounds like this compound, are frequently subjected to HTS to discover new anthelmintic, antimicrobial, or other therapeutic agents. The success of HTS heavily relies on the quality and diversity of the compound library. Moreover, quantitative high-throughput screening (qHTS), a more advanced version, allows for concentration-response profiling, which can reduce false positive and false negative rates, leading to more reliable hit identification.
By systematically screening libraries of this compound analogues and derivatives, researchers can identify compounds with enhanced potency or novel mechanisms of action, thereby streamlining the preclinical development pipeline.
Q & A
Q. How can researchers characterize the molecular structure of Isoboonein using spectroscopic methods?
this compound’s structural elucidation requires a combination of 2D NMR (e.g., - HSQC, HMBC) for bond connectivity analysis and single-crystal X-ray diffraction for absolute stereochemical confirmation. Key steps include:
- Isolation via column chromatography using polar solvents (e.g., methanol-water gradients).
- NMR comparison with literature data for known derivatives (e.g., chemical shifts in CDCl or DMSO-d).
- X-ray crystallography to resolve chiral centers, as demonstrated in the identification of (+)-isoboonein .
Q. What are the standard in vitro assays for evaluating the antibacterial activity of this compound?
Preliminary antibacterial screening typically involves:
- Disk diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
- Minimum inhibitory concentration (MIC) tests in nutrient broth media, with positive controls (e.g., ampicillin) and solvent controls.
- Cytotoxicity validation using mammalian cell lines (e.g., RAW264.7 macrophages) to rule out non-specific toxicity .
Q. What are the critical considerations when designing experiments to assess the purity of this compound in natural product extracts?
Key methodological steps include:
- High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection, using C18 columns and isocratic elution.
- Quantification via calibration curves against purified standards.
- Reproducibility checks across multiple extraction batches to account for seasonal or geographical variability in plant sources .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in modulating inflammatory pathways such as NF-κB and MAPK?
Advanced mechanistic studies require:
- Cell-based assays : Measure NO production in LPS-induced macrophages (e.g., RAW264.7 cells) using Griess reagent.
- Protein analysis : Western blotting for phosphorylated NF-κB, IκBα degradation, and MAPK (p38, JNK, ERK) activation.
- Cytokine profiling : ELISA for TNF-α, IL-6, and IL-1β levels in supernatant.
- Gene expression : qPCR to assess COX-2 and iNOS mRNA levels. Future studies should explore dose-dependent effects and synergies with known inhibitors .
Q. What strategies are effective for resolving contradictions between observed antitumor activity and inconsistent cytotoxicity profiles of this compound across different cell lines?
To address discrepancies:
- Validate compound stability under assay conditions (e.g., pH, temperature) via HPLC.
- Test cell line-specific factors: Membrane permeability (via P-glycoprotein inhibition), metabolic activity (MTT vs. ATP-based assays).
- Cross-reference with structural analogs (e.g., boonein derivatives) to identify pharmacophore requirements.
- Use multi-omics approaches (transcriptomics/proteomics) to pinpoint target pathways .
Q. What advanced chromatographic techniques are recommended for isolating this compound from complex botanical matrices while maintaining structural integrity?
High-resolution methods include:
- Countercurrent chromatography (CCC) : Utilizes two-phase solvent systems (e.g., hexane-ethyl acetate-methanol-water) for gentle separation.
- Prep-HPLC with MS-guided fractionation : Prioritizes fractions based on molecular ion peaks ([M+H]).
- Chiral separation : Use polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers, critical for bioactivity studies .
Methodological Frameworks
- Data Contradiction Analysis : Apply triangulation by cross-validating results with orthogonal assays (e.g., cytotoxicity via flow cytometry vs. MTT) and statistical modeling (e.g., ANOVA with post-hoc tests) .
- Reproducibility : Document extraction protocols, solvent ratios, and instrument parameters in supplementary materials to enable replication .
- Ethical Compliance : Ensure cytotoxicity studies adhere to institutional guidelines for cell line authentication and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
